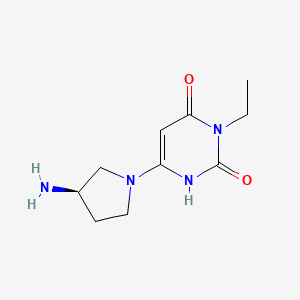
(R)-6-(3-Aminopyrrolidin-1-yl)-3-ethylpyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(3R)-3-aminopyrrolidin-1-yl]-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a tetrahydropyrimidine-dione core. It is known for its applications in medicinal chemistry and its potential therapeutic benefits.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3R)-3-aminopyrrolidin-1-yl]-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Amino Group: The amino group is introduced through a substitution reaction, often using reagents like ammonia or amines.
Formation of the Tetrahydropyrimidine-Dione Core: This core is formed through a series of condensation reactions involving urea or its derivatives.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of catalysts.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, often using halogenated compounds as reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds, ammonia, and amines.
Major Products
The major products formed from these reactions include various derivatives of the original compound, often with modifications to the pyrrolidine ring or the tetrahydropyrimidine-dione core.
科学研究应用
6-[(3R)-3-aminopyrrolidin-1-yl]-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
相似化合物的比较
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-one.
Tetrahydropyrimidine-Dione Derivatives: Compounds with similar core structures, such as pyrimidine-2,4-dione derivatives.
Uniqueness
What sets 6-[(3R)-3-aminopyrrolidin-1-yl]-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione apart is its unique combination of the pyrrolidine ring and the tetrahydropyrimidine-dione core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C10H16N4O2 |
|---|---|
分子量 |
224.26 g/mol |
IUPAC 名称 |
6-[(3R)-3-aminopyrrolidin-1-yl]-3-ethyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H16N4O2/c1-2-14-9(15)5-8(12-10(14)16)13-4-3-7(11)6-13/h5,7H,2-4,6,11H2,1H3,(H,12,16)/t7-/m1/s1 |
InChI 键 |
HEGVQYQZFFVTTC-SSDOTTSWSA-N |
手性 SMILES |
CCN1C(=O)C=C(NC1=O)N2CC[C@H](C2)N |
规范 SMILES |
CCN1C(=O)C=C(NC1=O)N2CCC(C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(1H-imidazol-2-yl)formamido]aceticacidhydrochloride](/img/structure/B13571858.png)

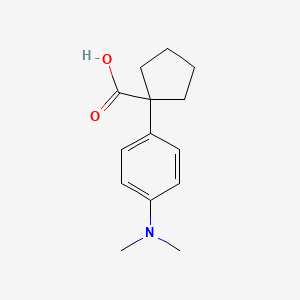
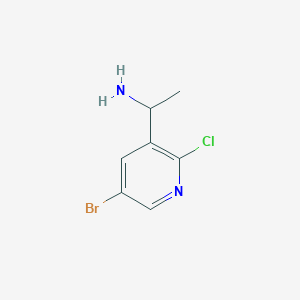
![(1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol](/img/structure/B13571880.png)
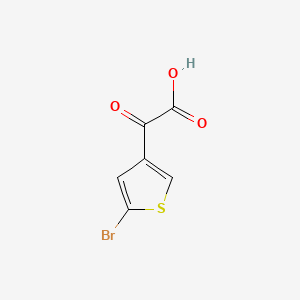
![3-Cyclobutylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13571885.png)
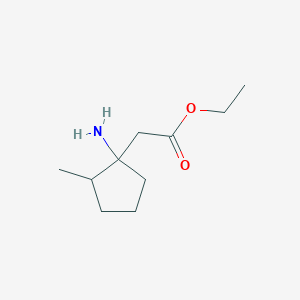
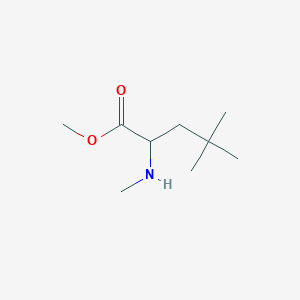
![Spiro[3.5]nonane-6-carbaldehyde](/img/structure/B13571907.png)
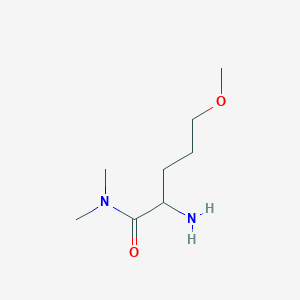
![2,7-Diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-4-amine dihydrochloride](/img/structure/B13571916.png)
![6-{[(Tert-butoxy)carbonyl]amino}pyrazine-2-carboxylicacid](/img/structure/B13571922.png)
